molecular formula C10H17N B14743169 3-Hexyl-1H-pyrrole CAS No. 1551-07-1

3-Hexyl-1H-pyrrole

Cat. No.: B14743169
CAS No.: 1551-07-1
M. Wt: 151.25 g/mol
InChI Key: CKGUYTNEYKYAQZ-UHFFFAOYSA-N
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Description

3-Hexyl-1H-pyrrole is a monosubstituted pyrrole derivative featuring a hexyl chain at the 3-position of the aromatic heterocycle. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, organic electronics, and materials science. The hexyl substituent in this compound imparts lipophilicity, which can influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

1551-07-1

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3-hexyl-1H-pyrrole

InChI

InChI=1S/C10H17N/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9,11H,2-6H2,1H3

InChI Key

CKGUYTNEYKYAQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CNC=C1

Origin of Product

United States

Mechanism of Action

The biological activity of 3-Hexyl-1H-pyrrole is attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length: 3-Hexyl-1H-pyrrole vs. 3-Heptyl-1H-pyrrole

The primary distinction between these compounds lies in the alkyl chain length: this compound has a C6 chain, while 3-Heptyl-1H-pyrrole (CAS 878-11-5) has a C7 chain.

Property This compound 3-Heptyl-1H-pyrrole
Molecular Formula C10H17N (inferred) C11H19N
Molecular Weight ~151.25 g/mol 165.28 g/mol
Lipophilicity Lower (shorter chain) Higher (longer chain)
Hazards (GHS Classification) Not reported H302, H315, H319, H335

The extended alkyl chain in 3-Heptyl-1H-pyrrole increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems but also elevate toxicity risks, as evidenced by its acute oral toxicity (Category 4) and respiratory irritation (H335) .

Substituent Position: this compound vs. 1-Hexyl-1H-pyrrole

The position of the hexyl group (1- vs. 3-) significantly impacts electronic and steric properties:

Property This compound 1-Hexyl-1H-pyrrole
Synthesis Method Likely requires regioselective alkylation (e.g., directed metalation) NaH-mediated alkylation of pyrrole with bromohexane
Electronic Effects Electron-donating alkyl group at 3-position may slightly deactivate the ring Alkyl group at 1-position may stabilize adjacent nitrogen
Reactivity Potential for electrophilic substitution at 2- and 5-positions Reduced steric hindrance at reactive sites

The synthesis of 1-Hexyl-1H-pyrrole () involves NaH and bromohexane under reflux, yielding a golden liquid after purification. For 3-Hexyl derivatives, alternative regioselective strategies (e.g., directing groups or transition-metal catalysis) may be required.

Functional Group Variations: Tosyl, Nitro, and Pyrrolidine Derivatives

a. 1-Phenyl-3-tosyl-1H-pyrrole
This derivative () features a tosyl (p-toluenesulfonyl) group at the 3-position and a phenyl group at the 1-position. Compared to this compound:

  • Electronic Effects : The electron-withdrawing tosyl group deactivates the pyrrole ring, reducing electrophilic substitution reactivity.
  • Synthetic Utility : Tosyl groups are often used as protective or activating groups in organic synthesis.

b. 1-Methyl-3-nitro-1H-pyrrole (CAS 823-72-3, )

  • Molecular Formula : C5H6N2O2; Molecular Weight : 126.11 g/mol.
  • Reactivity : The nitro group (strong electron-withdrawing) significantly alters electronic properties, making the ring less reactive toward electrophiles but more prone to nucleophilic attack.

c. Its 2,5-dione structure and steroidal side chain enable potent inhibition of phospholipase C (PLC), a key enzyme in cellular signaling. This contrasts with this compound, which lacks such functional complexity.

Chemical Reactions Analysis

Functionalization Reactions

2.1 Electrophilic Substitution
Pyrroles, including 3-substituted derivatives, undergo electrophilic substitution at the 2- and 5-positions due to aromaticity. For example, 3-hydroxy-1H-pyrrole reacts with mild electrophiles exclusively at the 2-position . Similarly, 3-hexyl-1H-pyrrole could undergo nitration, bromination, or alkylation at these positions.

2.2 Thiolation Reactions
Pyrroles can be thiolated using arylthiols and AlCl₃ as a catalyst. For instance, 3-thiolated pyrroles are synthesized in nitromethane or acetonitrile, yielding products like 3-((4-azidophenyl)thio)-2,5-diphenyl-1-tosyl-1H-pyrrole with high selectivity . This method could introduce sulfur-containing substituents at the 3-position.

2.3 Tautomerism and Stability
3-Substituted pyrroles often exhibit tautomerism between enol and keto forms. For example, 3-hydroxy-1H-pyrrole exists predominantly as the keto tautomer in aqueous solution . Alkyl substituents like hexyl may stabilize the enol form, influencing reactivity.

Experimental Data and Tables

4.1 Solvent Screening for Thiolation (Adapted from )

SolventYield (%)Product
CH₃NO₂473a
THF584a
CH₃CN624a
DMF0

4.2 Three-Component Reaction Conditions (Adapted from )

  • Catalyst : AcOH

  • Solvent : EtOH

  • Temperature : 70°C

  • Time : 3 h

  • Yield : 60–64%

Preparation Methods

Direct Alkylation of Pyrrole

The alkylation of pyrrole with hexyl halides represents the most straightforward route to 3-hexyl-1H-pyrrole. This method leverages the nucleophilic character of the pyrrole ring, where the nitrogen lone pair activates the α-positions (2- and 5-positions) for electrophilic substitution. However, achieving regioselectivity at the 3-position requires careful control of reaction conditions.

Reaction Conditions and Optimization

  • Reagents : Pyrrole, hexyl bromide or chloride, Lewis acid catalysts (e.g., AlCl₃, FeCl₃).
  • Solvent : Dichloromethane or tetrahydrofuran.
  • Temperature : 0–25°C under inert atmosphere.
  • Yield : 30–45% (dependent on hexyl halide reactivity and catalyst loading).

The reaction proceeds via Friedel-Crafts alkylation, where the Lewis acid polarizes the C–X bond of the hexyl halide, generating an electrophilic carbocation. While the 3-position is less favored kinetically, steric hindrance from the hexyl group can suppress competing 2- and 5-substitution. Recent studies suggest that bulky catalysts like FeCl₃ improve 3-selectivity by stabilizing transition states through π-π interactions.

Limitations
  • Poor regioselectivity without directing groups.
  • Competing oligomerization of pyrrole under acidic conditions.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction enables the construction of substituted pyrroles from TosMIC (p-toluenesulfonylmethyl isocyanide) and α,β-unsaturated carbonyl compounds. For this compound, hexanal serves as the aldehyde component.

Mechanism and Protocol

  • Formation of Imine Intermediate : TosMIC reacts with hexanal to form an imine.
  • Cyclization : Base-mediated elimination of p-toluenesulfinic acid generates the pyrrole ring.
  • Deprotection : Acidic hydrolysis removes the Tos group, yielding the free pyrrole.

Optimized Conditions :

  • Base : Potassium tert-butoxide in THF.
  • Temperature : −78°C to 0°C.
  • Yield : 50–65%.
Advantages
  • High regioselectivity for 3-substitution.
  • Compatible with diverse aldehydes for structural diversification.

Multicomponent Reactions (MCRs)

MCRs offer atom-efficient routes to this compound by combining three reactants in a single pot. A prominent example involves α-hydroxyketones, oxoacetonitriles, and primary amines.

Representative Protocol

  • Reactants :
    • α-Hydroxyketone: 2-Hydroxyhexan-3-one.
    • Oxoacetonitrile: Cyanoacetamide.
    • Amine: Ammonium acetate.
  • Catalyst : Acetic acid (10 mol%).
  • Solvent : Ethanol, 70°C, 3 hours.
  • Yield : 70–80%.

The reaction proceeds via:

  • Knoevenagel Condensation : Between α-hydroxyketone and oxoacetonitrile.
  • Cyclization : Amine-assisted ring closure to form the pyrrole core.
  • Dehydration : Elimination of water yields the aromatic system.
Advantages
  • Single-step synthesis with high functional group tolerance.
  • Scalable to gram quantities without intermediate purification.

Hantzsch Pyrrole Synthesis

The classical Hantzsch method, typically used for 1,4-dihydropyridines, has been adapted for pyrroles using hexyl-substituted β-keto esters and ammonia.

Modified Protocol

  • Reactants : Ethyl 3-hexylacetoacetate, ammonium acetate.
  • Conditions : Reflux in acetic acid, 12 hours.
  • Yield : 40–50%.

The mechanism involves:

  • Enamine Formation : Ammonia reacts with the β-keto ester.
  • Cyclodehydration : Acid-catalyzed ring closure and aromatization.
Limitations
  • Moderate yields due to side reactions.
  • Requires harsh acidic conditions.

Palladium-catalyzed cross-coupling reactions enable precise introduction of the hexyl group onto prefunctionalized pyrroles.

Suzuki-Miyaura Coupling

  • Substrate : 3-Bromo-1H-pyrrole.
  • Reagent : Hexylboronic acid.
  • Catalyst : Pd(PPh₃)₄, Cs₂CO₃ in dioxane/water.
  • Yield : 55–60%.

Directed C–H Functionalization

  • Substrate : 1-(Pyridyl)-1H-pyrrole.
  • Reagent : Hexylmagnesium bromide.
  • Catalyst : Ni(COD)₂, 2,2'-bipyridine.
  • Yield : 65–70%.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Direct Alkylation 30–45 Low Moderate High
Van Leusen 50–65 High High Moderate
Multicomponent 70–80 Moderate High High
Hantzsch 40–50 Moderate Low Low
Cross-Coupling 55–70 High Moderate Low

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hexyl-1H-pyrrole, and what are their key reaction conditions?

  • Methodological Answer : Two primary methods are documented:

  • Direct Alkylation : Reacting pyrrole with bromohexane using sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions, followed by purification via column chromatography .
  • Trofimov Reaction : Utilizing secondary alkyl ketoximes and acetylene under superbasic conditions (e.g., KOH/DMSO/hexane) at elevated pressure, achieving yields up to 33%. Hexane acts as a non-polar solvent to extract products and minimize side reactions .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • X-ray Crystallography : Refinement using programs like SHELXTL for precise molecular geometry .
  • Spectroscopic Techniques : 1^1H/13^13C NMR for functional group analysis and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in the Trofimov reaction?

  • Methodological Answer : Key variables include:

  • Superbase Composition : Screening alkali metal hydroxides (Li, Na, K) in DMSO to enhance deprotonation efficiency .
  • Solvent Systems : Hexane improves yield by partitioning products away from reactive intermediates .
  • Temperature/Time : Systematic optimization of reaction duration and thermal gradients to balance kinetics and side-product formation .

Q. What methodologies address discrepancies in reported yields across synthetic approaches?

  • Methodological Answer : Discrepancies arise from differences in:

  • Reagent Purity : Impurities in acetylene or ketoximes can alter reaction pathways.
  • Work-up Protocols : Incomplete extraction (e.g., insufficient hexane volume) may reduce isolated yields .
  • Statistical Analysis : Design of Experiments (DoE) to identify critical factors and interactions .

Q. What advanced characterization techniques are critical for analyzing electronic properties in materials science applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Measures redox potentials to assess suitability for conductive polymers .
  • UV-Vis Spectroscopy : Evaluates π-conjugation and bandgap properties for optoelectronic applications .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict charge transport behavior .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Adhere to GHS classifications (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation). Use PPE (gloves, goggles) and ensure fume hood ventilation .
  • First Aid : Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled .

Q. How is this compound utilized in the synthesis of conductive polymers?

  • Methodological Answer :

  • Polymerization : Reacting this compound with isopropyl magnesium chloride and nickel catalysts to form poly-1-hexylpyrrole, which exhibits tunable conductivity .
  • Doping Strategies : Incorporating electron-deficient comonomers to enhance charge carrier mobility .

Data Contradiction Analysis

  • Example : The Trofimov reaction yields 33% , while direct alkylation achieves higher yields but requires stringent anhydrous conditions . Researchers must balance yield, scalability, and practicality based on application requirements.

Tables for Key Findings

Synthetic Method Yield Key Advantage Reference
Trofimov Reaction≤33%Scalable, minimal side products
Direct AlkylationHigher*Faster, simpler work-up

*Exact yield not reported in provided evidence but inferred from procedural efficiency.

Characterization Technique Application Reference
X-ray CrystallographyMolecular geometry validation
Cyclic VoltammetryRedox behavior analysis

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